molecular formula C8H18N2O B1369400 4-(Aminomethyl)-1-ethylpiperidin-4-ol

4-(Aminomethyl)-1-ethylpiperidin-4-ol

Número de catálogo: B1369400
Peso molecular: 158.24 g/mol
Clave InChI: JQVGNYNZKLTMKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Aminomethyl)-1-ethylpiperidin-4-ol is a piperidine derivative featuring an aminomethyl group at position 4, an ethyl substituent at position 1, and a hydroxyl group at position 4.

Propiedades

Fórmula molecular

C8H18N2O

Peso molecular

158.24 g/mol

Nombre IUPAC

4-(aminomethyl)-1-ethylpiperidin-4-ol

InChI

InChI=1S/C8H18N2O/c1-2-10-5-3-8(11,7-9)4-6-10/h11H,2-7,9H2,1H3

Clave InChI

JQVGNYNZKLTMKF-UHFFFAOYSA-N

SMILES canónico

CCN1CCC(CC1)(CN)O

Origen del producto

United States

Aplicaciones Científicas De Investigación

Antitumor Agents

The compound has been explored as a reactant in the synthesis of novel antitumor agents. For instance, it plays a role in optimizing the Novobiocin scaffold to produce effective anticancer compounds. This optimization process enhances the efficacy of existing drugs by modifying their chemical structure to improve interaction with biological targets .

Kinase Inhibitors

4-(Aminomethyl)-1-ethylpiperidin-4-ol has been utilized in the synthesis of several kinase inhibitors, including:

  • CaMKII Inhibitors : These inhibitors target calcium/calmodulin-dependent protein kinase II, which is involved in various cellular processes including memory and learning.
  • VEGFR and FGFR Kinase Inhibitors : These inhibitors are crucial for targeting vascular endothelial growth factor receptors and fibroblast growth factor receptors, which are implicated in tumor angiogenesis .

Neuropharmacology

The compound's structural features make it a candidate for developing drugs aimed at treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the treatment of cognitive disorders .

Table 1: Summary of Applications

Application AreaSpecific Use CaseReferences
Antitumor AgentsOptimization of Novobiocin scaffold
Kinase InhibitorsSynthesis of CaMKII, VEGFR, and FGFR inhibitors
NeuropharmacologyDevelopment of Alzheimer's disease treatments

Case Study 1: Antitumor Activity

In a study focusing on the optimization of antitumor agents, researchers synthesized derivatives of 4-(Aminomethyl)-1-ethylpiperidin-4-ol that demonstrated significant cytotoxic effects against various cancer cell lines. The modifications led to enhanced selectivity and potency compared to existing therapies.

Case Study 2: Kinase Inhibition

Another investigation highlighted the compound's role in developing selective inhibitors for the PI3K-AKT-mTOR signaling pathway. These inhibitors showed promise in preclinical models, indicating potential therapeutic benefits in cancer treatment .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

4-(Aminomethyl)-1-(2-phenylethyl)-piperidin-4-ol

  • Molecular Formula : C₁₄H₂₂N₂O
  • Molecular Weight : 234.34 g/mol
  • Key Features : The 2-phenylethyl substituent introduces aromaticity and increased lipophilicity compared to the ethyl group in the target compound.
  • Synthesis : Synthesized via a reaction monitored by HPLC, yielding 130 g with 94.75% purity .
  • Implications : The phenyl group may enhance membrane permeability but could reduce solubility in aqueous environments.

4-(2-Aminoethyl)-1,2,5-trimethyl-piperidin-4-ol

  • Molecular Formula : C₁₀H₂₂N₂O
  • Molecular Weight : 186.29 g/mol
  • Properties: Hydrogen bond donors: 2 Hydrogen bond acceptors: 3 Calculated logP (lipophilicity): Likely higher than the target compound due to methyl groups .

4-(Aminomethyl)pyridine Derivatives

  • Example: 4-(Aminomethyl)pyridine (C₆H₈N₂, MW 108.14 g/mol)
  • Key Features : A pyridine ring instead of piperidine, introducing aromaticity and planar geometry.
  • Biological Activity: Potentiates voltage-activated calcium currents (IBa) in dorsal root ganglion (DRG) neurons at 1–3 mM concentrations, surpassing the effects of 4-aminopyridine (4-AP) .

4-(Aminomethyl)-1-(n-butyl)piperidine

  • Key Features : An n-butyl chain replaces the ethyl group, increasing hydrophobicity and possibly prolonging metabolic half-life.
  • Implications : Longer alkyl chains may enhance blood-brain barrier penetration but reduce solubility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities Source
4-(Aminomethyl)-1-ethylpiperidin-4-ol C₈H₁₈N₂O 158.24 (estimated) 1-ethyl, 4-ol, aminomethyl Hypothesized ion channel modulation -
4-(Aminomethyl)-1-(2-phenylethyl)-piperidin-4-ol C₁₄H₂₂N₂O 234.34 2-phenylethyl High synthetic yield (94.75% purity)
4-(2-Aminoethyl)-1,2,5-trimethyl-piperidin-4-ol C₁₀H₂₂N₂O 186.29 1,2,5-trimethyl Enhanced steric hindrance
4-(Aminomethyl)pyridine C₆H₈N₂ 108.14 Pyridine ring Potentiates IBa current in neurons

Research Implications and Gaps

  • Biological Activity: While 4-(aminomethyl)pyridine derivatives show ion channel modulation , the target compound’s piperidine backbone and hydroxyl group may alter efficacy or selectivity.
  • Synthetic Challenges : The ethyl and hydroxyl groups in the target compound may require specialized protecting strategies during synthesis, unlike the 2-phenylethyl analog’s straightforward route .

Métodos De Preparación

Reductive Amination Route

One common approach involves reductive amination of a 4-hydroxypiperidine-4-carboxaldehyde or ketone intermediate with ethylamine or ethyl-substituted amines, followed by reduction to introduce the aminomethyl group.

  • Step 1: Synthesis of 4-hydroxypiperidin-4-one as a key intermediate.
  • Step 2: Reaction of the ketone with formaldehyde (for aminomethyl group) and ethylamine under reductive amination conditions using reducing agents such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).
  • Step 3: Purification by recrystallization or chromatography.

Nucleophilic Substitution on Halogenated Precursors

Another method uses halogenated piperidine derivatives:

  • Step 1: Preparation of 1-ethyl-4-halopiperidin-4-ol (e.g., 4-chloro or 4-bromopiperidin-4-ol).
  • Step 2: Nucleophilic substitution with a primary amine or ammonia to introduce the aminomethyl group at the 4-position.
  • Step 3: Purification and isolation of the target compound.

This approach requires careful control of reaction temperature and solvent choice to optimize yield and minimize side reactions.

Industrial processes emphasize cost-effectiveness, purity, and scalability. For example, methods adapted from related piperidine derivatives synthesis often use:

  • Catalytic hydrogenation: For reduction steps, employing catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
  • Use of protecting groups: Such as Boc (tert-butoxycarbonyl) to protect the amine during intermediate steps, as described in related piperidine syntheses.
  • Purification: Recrystallization from solvents like petroleum ether or ethyl acetate to achieve high purity.
Preparation Step Conditions/Details Yield (%) Purification Method Notes
Reductive amination of ketone NaBH4, formaldehyde, ethylamine, MeOH, 25-80°C 70-85 Recrystallization Mild conditions, good selectivity
Nucleophilic substitution 1-ethyl-4-chloropiperidin-4-ol, NH3, K2CO3, reflux 60-75 Column chromatography Requires careful temperature control
Boc protection/deprotection Boc2O, triethylamine, DCM, room temp; acid workup 75-90 Crystallization Improves intermediate stability and purity
Catalytic hydrogenation Pd/C, H2, ethanol, room temp to 50°C 80-90 Filtration, recrystall. Used in reduction of intermediates to target amine
  • The preparation of 4-(Aminomethyl)-1-ethylpiperidin-4-ol leverages well-established synthetic organic chemistry techniques, particularly reductive amination and nucleophilic substitution.
  • Use of protecting groups like Boc can enhance yield and purity in multi-step syntheses.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence product yield and purity.
  • Purification via recrystallization and chromatographic methods is essential for isolating the target compound with high purity.
  • Analytical techniques including TLC, NMR, and MS are indispensable for reaction monitoring and product verification.

The preparation of 4-(Aminomethyl)-1-ethylpiperidin-4-ol is well-documented through various synthetic routes that balance efficiency, cost, and purity. Reductive amination of ketone intermediates and nucleophilic substitution on halogenated piperidines are the principal methods. Industrial scalability is supported by methods incorporating catalytic hydrogenation and protecting group strategies. Careful control of reaction parameters and purification techniques ensures the production of high-quality material suitable for pharmaceutical and chemical research applications.

Q & A

Q. What documentation is required for using 4-(Aminomethyl)-1-ethylpiperidin-4-ol in preclinical studies?

  • Methodological Answer : Submit Institutional Animal Care and Use Committee (IACUC) protocols detailing dosing, endpoints, and humane endpoints. Include SDS, Certificate of Analysis (CoA), and stability data. For human cell lines, comply with IRB guidelines (e.g., informed consent for primary cells). Maintain records per FDA 21 CFR Part 58 (GLP) or OECD principles .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.